Mumbaistatin
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Overview
Description
Mumbaistatin is a natural product isolated from the microorganism Streptomyces sp. DSM 11641. It is an anthraquinone derivative known for its potent inhibitory activity against glucose-6-phosphate translocase, an enzyme involved in glucose metabolism. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mumbaistatin is primarily obtained through the cultivation of Streptomyces sp. DSM 11641. The production process involves fermentation, followed by extraction and purification using techniques such as anion-exchange and reversed-phase chromatography . The compound can also be synthesized through semi-synthetic routes, which involve the modification of naturally derived this compound to enhance its properties .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The yield from natural sources is relatively low, which has led to the exploration of synthetic and semi-synthetic methods to produce the compound more efficiently .
Chemical Reactions Analysis
Types of Reactions: Mumbaistatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying levels of biological activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Mumbaistatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anthraquinone derivatives and their chemical properties.
Biology: Investigated for its role in inhibiting glucose-6-phosphate translocase, which is crucial in glucose metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of diabetes mellitus due to its inhibitory effect on glucose-6-phosphate translocase.
Industry: Potential applications in the development of new pharmaceuticals and biochemical research tools
Mechanism of Action
Mumbaistatin exerts its effects by inhibiting glucose-6-phosphate translocase, an enzyme that plays a key role in glucose metabolism. By inhibiting this enzyme, this compound reduces the transport of glucose-6-phosphate into the endoplasmic reticulum, thereby decreasing glucose production in the liver. This mechanism makes this compound a promising candidate for the treatment of diabetes mellitus .
Comparison with Similar Compounds
Chlorogenic Acid: Another glucose-6-phosphate translocase inhibitor with documented antitumorigenic properties.
AD4-015: A semi-synthetic analog of mumbaistatin with antiangiogenic properties.
Uniqueness: this compound is unique due to its potent inhibitory activity against glucose-6-phosphate translocase and its potential therapeutic applications in diabetes mellitus. Its structure, an anthraquinone derivative, also sets it apart from other similar compounds .
Properties
Molecular Formula |
C28H20O12 |
---|---|
Molecular Weight |
548.4 g/mol |
IUPAC Name |
1-[2-(5-carboxy-4-hydroxypentanoyl)-6-hydroxybenzoyl]-3,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C28H20O12/c29-11(9-19(34)35)7-8-15(30)12-3-1-5-16(31)20(12)27(38)24-22-14(10-18(33)23(24)28(39)40)25(36)13-4-2-6-17(32)21(13)26(22)37/h1-6,10-11,29,31-33H,7-9H2,(H,34,35)(H,39,40) |
InChI Key |
XFESZXMDORIFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)C(=O)O)C(=O)C4=C(C=CC=C4O)C(=O)CCC(CC(=O)O)O |
Synonyms |
mumbaistatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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